(2S)-2-Methyl-5-phenylpyrrolidine

Description

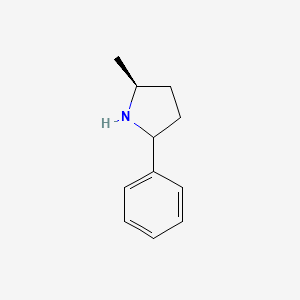

(2S)-2-Methyl-5-phenylpyrrolidine (CAS: 1860017-96-4) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.248 g/mol. It features a methyl substituent at the 2-position and a phenyl group at the 5-position of the pyrrolidine ring.

Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-5-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUSZADPSPPGFA-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

(2S,5S)-2-Ethyl-5-phenylpyrrolidine

- Molecular Formula : C₁₂H₁₇N (MW: ~175.27 g/mol).

- Key Differences :

- Substituent at the 2-position is an ethyl group instead of methyl, increasing steric bulk and lipophilicity (predicted logP ~2.8 vs. ~2.3 for the methyl analogue).

- Synthesis : Achieved via a multi-step enzymatic and diastereoselective route using borane-ammonia complexes in dimethyl sulfoxide (DMSO) at pH 7.5 and 30°C. This method emphasizes stereochemical control, critical for pharmaceutical intermediates .

(2S,5S)-Methyl 5-Phenylpyrrolidine-2-carboxylate Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₂ (MW: 241.71 g/mol).

- Key Differences: Contains a methyl ester at the 2-position and a hydrochloride salt, altering solubility and reactivity. Storage: Requires refrigeration (2–8°C), contrasting with the parent compound’s room-temperature stability.

(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine

- Molecular Formula : C₁₁H₁₃ClN₂ (MW: 208.69 g/mol).

- Key Differences: Replaces the phenyl group with a pyridine ring and introduces a chloro substituent, enhancing electronic diversity. Applications: Limited to laboratory research, highlighting its role in medicinal chemistry exploration .

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for (2S)-2-Methyl-5-phenylpyrrolidine, and how can researchers optimize reaction conditions?

Methodological Answer:

Q. How can researchers validate the stereochemical purity of this compound?

Methodological Answer:

- Analytical Workflow :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (95:5) to resolve enantiomers; compare retention times against known standards .

- Optical Rotation : Measure and cross-reference with literature values (e.g., PubChem data for structurally similar Fmoc-protected pyrrolidines) .

- X-ray Diffraction : For absolute configuration confirmation, crystallize the compound and analyze using single-crystal X-ray diffraction .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

- Precautionary Measures :

- Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact, as toxicity profiles are undefined .

- Avoid dust generation during weighing; employ solvent-wet techniques or closed systems .

- Store in airtight containers under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Methodological Answer:

- Data Reconciliation Framework :

- Replicate Studies : Ensure consistent assay conditions (e.g., receptor binding assays at pH 7.4, 25°C) .

- Structure-Activity Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-bromophenyl analogs) using molecular docking simulations .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers or methodological biases .

Q. What strategies are effective for assessing the environmental persistence of this compound?

Methodological Answer:

- Ecotoxicity Workflow :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water .

- Bioaccumulation Potential : Calculate logP (e.g., via HPLC-derived retention times) to estimate partitioning into lipid tissues .

- Mobility Studies : Perform column leaching experiments with varying soil pH (4–9) to assess groundwater contamination risk .

Q. How can researchers optimize the enantioselective synthesis of this compound for large-scale production?

Methodological Answer:

- Scale-Up Strategies :

- Catalyst Screening : Test Ru(II)/Josiphos catalysts for improved turnover numbers (TON >10,000) .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce racemization .

- Quality Control : Use inline FTIR to monitor reaction progress and automate purification (e.g., simulated moving bed chromatography) .

Q. What advanced techniques are recommended for studying this compound’s interactions with neurological targets?

Methodological Answer:

- Pharmacological Profiling :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to dopamine receptors (e.g., DR) at varying concentrations .

- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution to identify binding pockets .

- In Silico Screening : Use molecular dynamics simulations (AMBER/CHARMM) to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.